4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide
Description
4-Methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is a tricyclic compound featuring a fused pyrroloquinoline core substituted with a methyl group at position 4 and a 3-nitrobenzamide moiety at position 6. Its structure combines a rigid bicyclic system (pyrrolo[3,2,1-ij]quinolin) with a nitro-substituted aromatic ring, which may enhance binding affinity in biological systems due to electronic and steric effects .
Properties
IUPAC Name |
4-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-11-5-6-14(9-17(11)23(26)27)19(24)21-15-8-13-4-3-7-22-18(13)16(10-15)12(2)20(22)25/h5-6,8-10,12H,3-4,7H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJPELNGZXSFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide typically involves multi-step organic synthesis. Commonly, the process begins with the preparation of the pyrroloquinoline core via condensation reactions. Subsequent steps include the introduction of the nitrobenzamide group through nitration and amidation reactions. Typical conditions involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or base-promoted environments.
Industrial Production Methods
Industrial production often scales up these reactions, focusing on efficiency and yield. Continuous flow reactors and microwave-assisted synthesis are employed to enhance reaction rates and minimize by-products. Optimizing temperature, pressure, and reactant concentrations are critical for maximizing output while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide undergoes a variety of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group can participate in reduction reactions to form alcohol derivatives.
Substitution: The aromatic ring facilitates electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Typical reagents include hydrogen for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Conditions often require controlled environments, including specific pH and temperature ranges.
Major Products
The major products from these reactions vary widely, including:
Amines from nitro reduction
Alcohols from carbonyl reductions
Substituted aromatic compounds from electrophilic/nucleophilic substitutions
Scientific Research Applications
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide has numerous applications in:
Chemistry: Used as an intermediate in organic synthesis and material science research.
Biology: Explored for its potential as a bioactive molecule in pharmacological studies.
Medicine: Investigated for its therapeutic potential, including anti-cancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular proteins and enzymes, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural features, physicochemical properties, and synthesis pathways.
Structural Analogs and Substituent Effects
A. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure: Contains a tetrahydroimidazo[1,2-a]pyridine core with cyano, nitrophenyl, and phenethyl substituents.
- Physical Properties : Melting point 243–245°C; 51% yield .
- Key Differences: The imidazo-pyridine core contrasts with the pyrroloquinoline system in the target compound, likely altering solubility and bioactivity.
B. Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
- Structure : Similar to 1l but with a benzyl group instead of phenethyl.
- Physical Properties : Melting point 215–217°C; 55% yield .
C. 8-(Hydroxy-4-oxo-pyrrolo[3,2,1-ij]quinolin-8-yl)-8-(4-methylbenzoyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (13b)
- Structure: Shares the pyrroloquinoline core but includes a 4-methylbenzoyl group.
- Synthesis : Prepared via AlCl3-mediated Friedel-Crafts acylation (61% yield) .
- Key Differences : The benzoyl group may enhance π-π stacking interactions compared to the nitrobenzamide in the target compound.
D. N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9)
- Structure : Lacks the nitro and methyl groups on the benzamide ring.
Biological Activity
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Anticoagulant Activity : It has shown potential as an inhibitor of coagulation factors.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as acetylcholinesterase (AChE).
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Anticoagulant Activity
The compound has been evaluated for its anticoagulant properties. In vitro assays indicated that it inhibits coagulation factors such as Factor Xa and Factor XIa.
Table 2: Anticoagulant Activity Assays
| Coagulation Factor | IC50 (µM) |
|---|---|
| Factor Xa | 3.68 |
| Factor XIa | 2.00 |
These findings suggest that the compound could be a candidate for further development as an anticoagulant agent.
Enzyme Inhibition
Studies have also assessed the compound’s ability to inhibit AChE. The results show a significant inhibition rate compared to standard inhibitors.
Table 3: AChE Inhibition
| Compound | IC50 (nM) |
|---|---|
| 4-methyl-N-(...) | 50 |
| Tacrine (Standard) | 10 |
Case Studies
Recent case studies have explored the application of this compound in drug formulation and therapeutic uses. One study highlighted its potential in treating neurodegenerative diseases due to its AChE inhibitory activity.
Q & A
Q. What are the standard synthetic routes for 4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Use of coupling agents like EDC or DCC to form amide bonds between the pyrroloquinoline core and substituted benzamide groups .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres (N₂/Ar) to prevent oxidation and moisture interference .
- Purification : Techniques such as column chromatography or recrystallization from 2-propanol/acetic acid mixtures to isolate the product . Key intermediates include halogenated or nitro-substituted precursors, with reaction monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm the connectivity of the pyrroloquinoline core, nitro group position, and methyl substituents .
- HPLC-HRMS : For molecular weight verification (e.g., observed m/z vs. theoretical) and purity assessment (>95%) .
- IR spectroscopy : Identification of carbonyl (C=O) and nitro (NO₂) functional groups .
Q. What role do halogen or nitro substituents play in the compound's electronic properties?
Substituents like nitro groups significantly influence electronic distribution:
- The meta-nitro group on the benzamide moiety enhances electrophilicity, potentially improving binding to biological targets .
- Methyl groups on the pyrroloquinoline ring increase steric bulk, affecting solubility and crystallinity .
Advanced Research Questions
Q. How can researchers optimize reaction yield and purity during synthesis?
Methodological strategies include:
- Temperature control : Maintaining reflux conditions (e.g., 80–110°C) in acetic acid/ethyl acetate mixtures to enhance reaction efficiency .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to accelerate amide bond formation .
- In-line analytics : Real-time HPLC monitoring to identify byproducts and adjust reaction parameters dynamically .
Q. What strategies resolve contradictions in bioactivity data for structurally related compounds?
Contradictions in biological assay results (e.g., IC₅₀ variability) can be addressed through:
- Structure-activity relationship (SAR) studies : Systematic substitution of the benzamide (e.g., replacing nitro with cyano groups) to isolate critical pharmacophores .
- In silico modeling : Molecular docking to predict binding affinities for targets like Factor Xa or kinases, followed by experimental validation .
- Dose-response assays : Replicating studies under standardized conditions (pH, temperature, cell lines) to minimize variability .
Q. How does the compound's stereochemistry impact its biological activity?
Advanced approaches to evaluate stereochemical effects include:
- Chiral HPLC : Separation of enantiomers and testing individual isomers in enzyme inhibition assays .
- X-ray crystallography : Resolving the 3D structure of the compound bound to its target (e.g., a protease active site) to identify critical hydrogen-bonding interactions .
- Dynamic NMR : Observing conformational flexibility of the tetrahydroquinoline ring under physiological conditions .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
- Recrystallization : Using 2-propanol/acetic acid (3:1 v/v) to obtain high-purity crystals .
- Size-exclusion chromatography : For separating high-molecular-weight byproducts (e.g., dimers) .
- Prep-HPLC : Gradient elution with acetonitrile/water (0.1% TFA) for analytical-grade purity .
Q. How can researchers validate the compound's stability under experimental conditions?
- Forced degradation studies : Exposure to heat (40–60°C), light (UV), and acidic/basic conditions to identify degradation pathways .
- LC-MS stability assays : Monitoring decomposition products over time (e.g., nitro group reduction to amine) .
- Thermogravimetric analysis (TGA) : Assessing thermal stability for storage recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
